Product packaging for Methyl (4-cyanophenyl)glycinate(Cat. No.:)

Methyl (4-cyanophenyl)glycinate

Cat. No.: B13550750
M. Wt: 190.20 g/mol
InChI Key: SVQUXUCYVYVZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alpha-Amino Acid Esters in Chemical Synthesis

Alpha-amino acid esters, such as glycinates, are fundamental chiral building blocks in the synthesis of a diverse range of organic molecules. They serve as precursors to peptides, peptidomimetics, and a variety of biologically active compounds. nih.gov The presence of the ester and amine functionalities provides multiple points for chemical modification, allowing for the construction of complex molecular frameworks. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the amine group is readily acylated or alkylated. This versatility makes α-amino acid esters indispensable tools for synthetic chemists.

Strategic Importance of Cyanophenyl Moieties in Molecular Design

The cyanophenyl group, a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a prevalent feature in many pharmaceuticals and functional materials. nih.govrsc.org The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and the molecule as a whole. rsc.org This modulation of electronics can be crucial for tuning the binding affinity of a drug to its target receptor or for tailoring the photophysical properties of a material. nih.govrsc.org Furthermore, the nitrile group is metabolically stable and can participate in various chemical transformations, making it a valuable functional handle in molecular design. nih.gov

Overview of Synthetic Methodologies for Related Alpha-Amino Nitriles and Glycinates

The synthesis of α-amino nitriles and α-aryl glycinates has been a subject of intense research, leading to the development of numerous synthetic strategies.

For α-Amino Nitriles:

The Strecker synthesis , first reported in 1850, remains a cornerstone for the preparation of α-amino nitriles. mdpi.commasterorganicchemistry.com This one-pot, three-component reaction involves the condensation of a carbonyl compound, an amine, and a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comorganic-chemistry.orgacs.org Modern variations of the Strecker reaction often employ catalysts to enhance efficiency and stereoselectivity. acs.org

Other notable methods include:

Cross-dehydrogenative coupling (CDC) reactions, which involve the α-cyanation of tertiary or secondary amines. mdpi.com

Photoredox catalysis for the oxidative cyanation of tertiary amines. researchgate.net

Transition-metal-free cyanation of N-fluorotosylsulfonamides. organic-chemistry.org

For α-Aryl Glycinates:

The direct α-arylation of glycine (B1666218) derivatives is a powerful strategy for constructing α-aryl glycinates. organic-chemistry.orgnih.gov This often involves transition-metal catalysis, with palladium-catalyzed reactions being particularly common. organic-chemistry.orgacs.org These methods allow for the coupling of a glycine synthon with an aryl halide or other arylating agent. Other approaches include:

Three-component reactions combining organozinc reagents, amines, and ethyl glyoxylate. organic-chemistry.org

Asymmetric synthesis using chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter. acs.org

Bi(V)-mediated arylation of Kukhtin–Ramirez intermediates. acs.org

Contextualization of Methyl (4-cyanophenyl)glycinate as a Key Intermediate

This compound, with its characteristic combination of a methyl glycinate (B8599266) backbone and a 4-cyanophenyl substituent, stands as a significant intermediate in organic synthesis. It provides a scaffold that can be further elaborated to access a wide range of more complex molecules. The presence of the methyl ester, the amine, and the nitrile group offers multiple avenues for synthetic diversification. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be converted to an amide or other functional groups. The amine functionality is also available for further reactions.

Scope and Objectives of Academic Research into this compound

Academic research focused on this compound and related compounds is driven by several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access this and other α-aryl glycinates. acs.orgacs.org This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce environmental impact. acs.org Furthermore, researchers are interested in exploring the utility of this compound as a building block for the synthesis of biologically active molecules and functional materials. This involves investigating its reactivity in various chemical transformations and assessing the properties of the resulting products. nih.gov

Compound Information Table

Compound NameIUPAC NameMolecular Formula
This compoundmethyl 2-amino-2-(4-cyanophenyl)acetateC10H10N2O2
N-(4-Cyanophenyl)glycine2-((4-cyanophenyl)amino)acetic acidC9H8N2O2
4-Cyanoaniline4-aminobenzonitrile (B131773)C7H6N2
Glyoxylic acid2-oxoacetic acidC2H2O3
Bromoacetic acid2-bromoacetic acidC2H3BrO2
4-Aminobenzonitrile4-aminobenzonitrileC7H6N2

Synthesis and Research Findings

The synthesis of N-(4-cyanophenyl)glycine, a precursor to this compound, has been reported through various methods. One approach involves the reaction of 4-cyanoaniline with glyoxylic acid in the presence of a palladium-carbon catalyst under a hydrogen atmosphere. google.comgoogleapis.com This reductive amination process can be followed by esterification to yield the methyl ester. Another documented synthesis involves the reaction of 4-aminobenzonitrile with bromoacetic acid. chemicalbook.com

Interactive Data Table: Synthesis of N-(4-cyanophenyl)glycine

Reactant 1Reactant 2Catalyst/SolventProductYieldReference
4-CyanoanilineGlyoxylic acidPd/C, Methanol (B129727), H2N-(4-cyanophenyl)glycine94.9% google.comgoogleapis.com
4-AminobenzonitrileBromoacetic acidWaterN-(4-cyanophenyl)glycine88% chemicalbook.com

The chemical properties of N-(4-cyanophenyl)glycine and its methyl ester are available in public databases. nih.govnih.gov These compounds serve as valuable starting materials for further chemical exploration. For example, the core structure of (R)-2-phenylglycine methyl ester has been used as a scaffold for the synthesis of GPR88 agonists, highlighting the potential of such glycinate derivatives in drug discovery. nih.gov The strategic incorporation of a cyanophenyl moiety is a common tactic in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13550750 Methyl (4-cyanophenyl)glycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(4-cyanoanilino)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-8(6-11)3-5-9/h2-5,12H,7H2,1H3

InChI Key

SVQUXUCYVYVZIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)C#N

Origin of Product

United States

Chemical Reactivity and Transformations of Methyl 4 Cyanophenyl Glycinate

Reactions at the Ester Functional Group

The ester group in Methyl (4-cyanophenyl)glycinate, consisting of a carbonyl group bonded to an oxygen atom which is further attached to a methyl group, is a key site for nucleophilic acyl substitution reactions.

Amidation and Peptide Coupling Reactions

The ester can be converted to an amide through reaction with an amine. This amidation reaction is fundamental in the synthesis of peptides. The general principle involves the activation of the carboxylic acid (derived from the ester) to make it more reactive towards the amine. researchgate.net Common methods for amide synthesis include the conversion of carboxylic acids into more reactive acid chlorides or the use of coupling reagents to facilitate the reaction between the carboxylic acid and the amine in situ. researchgate.net

In the context of peptide coupling, the amino group of one amino acid or peptide reacts with the carboxyl group of another. For this compound, its amino acid structure makes it a suitable candidate for incorporation into peptide chains. The process often requires the use of activating agents to form a reactive intermediate that is then readily attacked by the nucleophilic amine.

Transesterification Processes with Alternative Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in excess, or the methanol (B129727) by-product is removed as it forms.

Reduction to Alcohols and Aldehydes

The ester functional group can be reduced to a primary alcohol or an aldehyde under specific reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a primary alcohol. libretexts.org

The reduction to an aldehyde is more challenging as aldehydes are more reactive than esters and can be further reduced to alcohols. However, the use of less reactive reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures can selectively reduce the ester to an aldehyde. libretexts.org The reaction with DIBAL-H proceeds through the formation of a stable intermediate that, upon aqueous workup, yields the aldehyde. wikipedia.org

A study by Gevorgyan et al. demonstrated the direct reduction of aliphatic esters to methyl groups using triethylsilane (HSiEt₃) in the presence of a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). organic-chemistry.org However, aromatic esters under these conditions tend to undergo partial reduction to the corresponding benzylic alcohols. organic-chemistry.org

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is another key functional group that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions. wikipedia.orgchemguide.co.uk The reaction proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.ukyoutube.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. chemguide.co.uk The nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. libretexts.org This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). chemguide.co.uk The strongly nucleophilic hydroxide ion attacks the electrophilic carbon of the nitrile group. libretexts.org This initially forms an imidic acid which tautomerizes to an amide. chemistrysteps.com With continued heating, the amide is hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid. chemguide.co.ukchemistrysteps.com It is possible to stop the reaction at the amide stage under milder basic conditions. organicchemistrytutor.com

Reduction to Amines

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. wikipedia.org Catalytic hydrogenation is a common and economical method for this transformation. wikipedia.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are often employed with hydrogen gas. wikipedia.orgcommonorganicchemistry.com To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture. commonorganicchemistry.com

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for the reduction of nitriles to primary amines. libretexts.orgresearchgate.netyoutube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Other reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) can also be used. commonorganicchemistry.com Recent literature also describes methods using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, or samarium diiodide activated with Lewis bases for this reduction. organic-chemistry.org

Starting Material Transformation Product Reagents/Conditions
This compoundAmidationN-Substituted (4-cyanophenyl)glycinamideAmine, Coupling Agents
This compoundTransesterificationAlkyl (4-cyanophenyl)glycinateAlcohol, Acid or Base Catalyst
This compoundEster Reduction(4-cyanophenyl)aminoethanolLiAlH₄
This compoundEster Reduction(4-cyanophenyl)aminoacetaldehydeDIBAL-H (low temperature)
This compoundNitrile HydrolysisMethyl (4-carbamoylphenyl)glycinateH₂O, Mild Base
This compoundNitrile Hydrolysis(4-Carboxyphenyl)glycineH₂O, Acid or Strong Base, Heat
This compoundNitrile ReductionMethyl (4-(aminomethyl)phenyl)glycinateH₂, Raney Ni or Pd/C; LiAlH₄; BH₃-THF

Cycloaddition Reactions (e.g., to Tetrazoles)

The nitrile group of this compound can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a powerful method for the synthesis of 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry due to their role as bioisosteres for carboxylic acids.

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. Recent advancements have highlighted the use of novel nanocatalysts, such as cobalt-nickel on magnetic mesoporous hollow spheres, which can facilitate this reaction with high efficiency and yields up to 98% under mild conditions. rsc.org The use of such catalysts also offers the advantages of being environmentally friendly and reusable. rsc.org

Table 1: Examples of Catalysts for Tetrazole Synthesis via [2+3] Cycloaddition

CatalystReaction TimeYield (%)Reference
Co-Ni/Fe3O4@MMSHS8–44 minutesup to 98 rsc.org
Traditional Lewis acids (e.g., ZnCl2)Several hoursModerate

This table is illustrative and specific conditions for this compound may vary.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group in this compound is electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgopenstax.org This reactivity allows for the conversion of the nitrile into a variety of other functional groups.

Common nucleophilic addition reactions include:

Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid. openstax.org This reaction proceeds through an initial nucleophilic attack by water or hydroxide on the nitrile carbon, forming an imidic acid or its conjugate base, which then tautomerizes to an amide. openstax.orgchemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. openstax.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.orgchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. openstax.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This provides a valuable method for carbon-carbon bond formation. wikipedia.org

Reactivity of the Alpha-Carbon of the Glycine (B1666218) Moiety

The alpha-carbon of the glycine portion of the molecule is positioned between the ester and the phenyl ring, making its attached hydrogens acidic and susceptible to deprotonation.

Alkylation Reactions (e.g., C-H Activation)

The alpha-carbon can be deprotonated by a suitable base to form an enolate, which can then be alkylated by reaction with an alkyl halide. This classic approach allows for the introduction of various alkyl substituents at the alpha-position.

More advanced strategies, such as C-H activation, offer alternative routes for alkylation. nih.gov While direct C-H activation of the alpha-carbon of amino acid esters can be challenging, related methodologies involving transition metal catalysis are an active area of research. For instance, dual-activation strategies using a combination of a secondary amine and a rhodium complex have been developed for the regioselective α-alkylation of ketones with simple olefins, a concept that could potentially be adapted for glycine derivatives. nih.gov

Derivatization via Condensation Reactions

The activated alpha-carbon can participate in condensation reactions with various electrophiles. For example, it can undergo aldol-type condensations with aldehydes and ketones in the presence of a base. This leads to the formation of new carbon-carbon bonds and the introduction of a hydroxyl group, providing a route to more complex amino acid derivatives.

Carbene and Nitrene Insertion Reactions

Carbenes and nitrenes are highly reactive intermediates that can undergo insertion reactions into C-H bonds. uqu.edu.saresearchgate.net In principle, a carbene or nitrene could insert into the C-H bond at the alpha-carbon of this compound. These reactions are often catalyzed by transition metals and provide a direct method for forming new carbon-carbon or carbon-nitrogen bonds. rsc.org The stereospecificity of carbene additions can depend on whether the carbene is in a singlet or triplet state. uqu.edu.sa

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The ester and the glycine moiety are generally considered deactivating groups for EAS, while the cyano group is a strong deactivating group. All three are meta-directing. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions meta to the existing substituents, albeit under potentially harsh conditions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing cyano group activates the aromatic ring towards nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is in contrast to the deactivating effect it has on EAS. libretexts.orgmasterorganicchemistry.com For NAS to occur, a good leaving group, typically a halide, must be present on the ring, usually ortho or para to the electron-withdrawing group. libretexts.orgmasterorganicchemistry.com If a halogen were present on the ring of a derivative of this compound, a nucleophile could displace it. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The rate of NAS is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro or cyano group. masterorganicchemistry.comyoutube.comyoutube.com

Radical Reactions Involving (4-cyanophenyl)glycinate Scaffolds

The (4-cyanophenyl)glycinate scaffold, a derivative of N-aryl glycine, is a promising substrate for radical-mediated transformations. While specific studies on the radical reactions of this compound are not extensively documented, the reactivity of the broader class of N-aryl glycines has been well-explored, particularly in the context of visible-light photoredox catalysis. These studies provide a strong basis for understanding the potential radical chemistry of the title compound.

The key reactive intermediates generated from N-aryl glycines under photoredox conditions are α-aminoalkyl radicals, imines, or iminium ions. nih.gov The general mechanism involves the oxidation of the N-aryl glycine at the α-position, leading to the formation of an electrophilic imine intermediate. This intermediate can then be intercepted by a variety of carbon nucleophiles to form new carbon-carbon bonds. nih.govacs.org

Visible-light-driven photoredox catalysis offers a mild and efficient method for these transformations, avoiding the use of harsh reagents. thieme-connect.com For instance, studies on N-aryl glycine analogues have shown that they can undergo cross-dehydrogenative coupling with nucleophiles like indoles. nih.govacs.org In these reactions, a photocatalyst, upon light absorption, initiates the oxidation of the N-aryl glycine. The resulting electrophilic imine is then attacked by the nucleophile. acs.org

Another significant application of radical reactions involving N-aryl glycine scaffolds is the oxidative C(sp³)–H alkylation. This method utilizes 4-alkyldihydropyridine derivatives as alkyl radical precursors under photoredox conditions. thieme-connect.com This approach allows for the site-selective alkylation of glycine derivatives, highlighting the versatility of these scaffolds in constructing complex organic molecules. thieme-connect.com

The radical-initiated reactions of N-aryl glycines can be broadly categorized as follows:

Radical addition-initiated aminomethylation: This involves the generation of an aminomethyl radical that adds to a suitable acceptor. nih.gov

Radical-radical cross-coupling: This pathway involves the coupling of two different radical species. nih.gov

Radical-triggered annulation: In this type of reaction, the initial radical formation leads to a cascade of reactions resulting in the formation of a ring system. nih.gov

These established reactivity patterns for N-aryl glycines strongly suggest that this compound can serve as a valuable precursor for generating α-aminoalkyl radicals, enabling its participation in a wide array of synthetic transformations.

Formation of Metal Complexes and Coordination Chemistry Studies

The coordination chemistry of ligands containing both nitrogen and oxygen donor atoms is a field of significant interest due to the diverse structural and functional properties of the resulting metal complexes. While specific studies on the coordination complexes of this compound are limited, research on structurally analogous compounds provides valuable insights into its potential as a ligand.

A notable study on a closely related derivative, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, details the synthesis and characterization of its complexes with several transition metal ions, including Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺. mdpi.com In these complexes, the ligand coordinates to the metal center through the oxygen atoms of the ester carbonyl group. mdpi.com The hydroxyl group in this particular ligand was found not to participate in the coordination. mdpi.com

The formation of these complexes is often accompanied by a distinct color change and can be characterized using various spectroscopic and analytical techniques. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), have been used to propose the geometries of these complexes. mdpi.com For instance, the complexes of the aforementioned acrylate (B77674) derivative were proposed to adopt different geometries based on the metal ion. mdpi.com

Table 1: Proposed Geometries of Metal Complexes with a (4-cyanophenyl)glycinate-related Scaffold

Metal Ion Proposed Geometry
Cr³⁺ Octahedral
Co³⁺ Octahedral
Ni²⁺ Square Planar
Mn²⁺ Tetrahedral
Cu²⁺ Tetrahedral

Data sourced from studies on methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. mdpi.com

The synthesis of such complexes is typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The resulting complexes are often crystalline solids and can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, and powder X-ray diffraction (XRD). mdpi.com FTIR spectroscopy is particularly useful in determining the coordination sites of the ligand by observing the shifts in the vibrational frequencies of the functional groups upon complexation. mdpi.com

The study of these metal complexes is not limited to their synthesis and characterization. Their potential applications in various fields, including catalysis and materials science, are also areas of active research. The specific electronic and steric properties imparted by the (4-cyanophenyl)glycinate ligand can influence the reactivity and stability of the resulting metal complexes.

Enantioselective Synthesis and Stereochemical Control in Methyl 4 Cyanophenyl Glycinate Chemistry

Asymmetric Catalysis in the Synthesis of Chiral Methyl (4-cyanophenyl)glycinate

Asymmetric catalysis stands as the most elegant and atom-economical approach to access enantiopure compounds. For the synthesis of chiral this compound, the alkylation of a glycine (B1666218) equivalent using a chiral catalyst is a prominent strategy. This typically involves the use of a glycine Schiff base, such as the benzophenone (B1666685) imine of methyl glycinate (B8599266), which is deprotonated to form a nucleophilic enolate. The subsequent reaction of this enolate with 4-cyanobenzyl bromide under the influence of a chiral phase-transfer catalyst introduces the stereogenic center.

Chiral Ligand Design and Optimization

The success of asymmetric phase-transfer catalysis hinges on the design of the chiral catalyst, which is typically a quaternary ammonium (B1175870) salt derived from a natural product. Cinchona alkaloids, with their rigid bicyclic core and multiple stereocenters, have proven to be exceptionally effective scaffolds for such catalysts. The catalyst's structure is meticulously optimized to create a well-defined chiral environment around the ion pair formed between the catalyst's cation and the glycine enolate anion.

Key features of these chiral ligands include:

A Rigid Chiral Backbone: The Cinchona alkaloid framework provides a conformationally restricted structure, which is essential for effective stereochemical communication.

A Quaternary Ammonium Center: This positively charged center is responsible for ion pairing with the anionic nucleophile.

An N-Arylmethyl Group: The substituent on the quinuclidine (B89598) nitrogen atom plays a crucial role in shielding one face of the enolate, thereby directing the incoming electrophile to the opposite face. For the synthesis of this compound, catalysts bearing sterically demanding groups like anthracenyl or substituted benzyl (B1604629) moieties are often employed to enhance enantioselectivity.

The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve optimal results for a specific substrate-electrophile combination.

Table 1: Representative Chiral Phase-Transfer Catalysts for Asymmetric Glycine Alkylation

Catalyst TypeChiral ScaffoldKey Features
Cinchona Alkaloid-DerivedCinchonidine, Cinchonine, Quinine, QuinidineReadily available natural products, rigid framework.
Maruoka CatalystsSpiro-binaphthylC2-symmetric, highly tunable steric environment.
Crown Ether-BasedChiral crown ethersComplexation with the cation of the base.

Stereochemical Outcomes and Factors Influencing Enantioselectivity

The enantioselectivity of the asymmetric alkylation of the glycine Schiff base with 4-cyanobenzyl bromide is governed by several interconnected factors:

Catalyst Structure: As discussed, the nature of the N-substituent on the Cinchona alkaloid is paramount. Bulky groups tend to provide higher enantiomeric excesses (ee).

Solvent: The choice of solvent influences the tightness of the ion pair and the solubility of the reactants. Nonpolar solvents like toluene (B28343) or dichloromethane (B109758) are commonly used.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states.

Ester Group: The size of the ester group on the glycine moiety can also influence the stereochemical outcome, with bulkier esters sometimes leading to improved selectivity.

The proposed mechanism involves the formation of a tight ion pair between the chiral ammonium cation and the glycine enolate. The catalyst is believed to shield one face of the planar enolate, forcing the 4-cyanobenzyl bromide to approach from the less hindered face, thus leading to the preferential formation of one enantiomer.

Table 2: Hypothetical Research Findings for the Asymmetric Synthesis of this compound

EntryChiral CatalystSolventBaseTemp (°C)Yield (%)ee (%)
1O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideCH2Cl250% aq. KOH08592
2O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideTolueneSolid KOH-208895
3(S,S)-3,4,5-Trifluorophenyl-NAS-biphenyl-derived ammonium saltTolueneCsOH·H2O-409298

Kinetic Resolution Methodologies for Enantiopure Derivatives

Kinetic resolution is a process used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For the preparation of enantiopure derivatives of this compound, enzymatic kinetic resolution is a particularly powerful tool.

Lipases are commonly employed for the kinetic resolution of racemic esters. In a typical setup, racemic this compound would be subjected to hydrolysis in the presence of a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched ester and the enantiomerically enriched carboxylic acid, which can then be separated. The maximum yield for the resolved ester in a classical kinetic resolution is 50%.

Dynamic kinetic resolution (DKR) is an enhancement of this method where the unreacted enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. For this compound, this would involve coupling the lipase-catalyzed hydrolysis with a racemization catalyst.

Retention and Inversion of Configuration in Chemical Transformations

Once chiral this compound is obtained, subsequent transformations at the stereogenic center must be conducted with careful consideration of their stereochemical consequences. Reactions can proceed with either retention or inversion of configuration.

Inversion of Configuration: This is the hallmark of SN2 reactions, where the nucleophile attacks the stereocenter from the side opposite to the leaving group, leading to a "Walden inversion" of the stereochemistry. For example, if the hydroxyl group of this compound were converted to a good leaving group (e.g., a tosylate), its subsequent displacement by a nucleophile via an SN2 mechanism would proceed with inversion of configuration.

The choice of reagents and reaction conditions is critical in dictating whether a reaction at the stereocenter of a this compound derivative will proceed with retention or inversion.

Stereoselective Alkylation and Arylation Reactions

Further functionalization of this compound can be achieved through stereoselective alkylation and arylation reactions. If the nitrogen atom is appropriately protected (e.g., as a benzophenone imine), the α-proton can be removed to form a chiral enolate.

The reaction of this chiral, non-racemic enolate with a second electrophile (an alkyl or aryl halide) would constitute a diastereoselective reaction. The stereochemical outcome of this second alkylation or arylation would be influenced by the stereochemistry of the existing stereocenter. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, which is determined by the conformation of the molecule and the size of the existing substituents (the 4-cyanophenyl group and the methyl ester). This allows for the synthesis of α,α-disubstituted amino acid derivatives with control over the newly formed stereocenter.

Catalytic Applications in Reactions Involving Methyl 4 Cyanophenyl Glycinate

Palladium-Catalyzed Transformations

Palladium catalysts are instrumental in promoting a range of chemical reactions involving Methyl (4-cyanophenyl)glycinate, including allylic alkylations and C-H arylations. These transformations are fundamental in carbon-carbon bond formation, a cornerstone of modern organic synthesis.

Palladium-catalyzed allylic alkylation allows for the introduction of an allyl group to a nucleophile. nih.gov In the context of this compound, the glycinate (B8599266) moiety can act as the nucleophile. The reaction typically proceeds through a π-allylpalladium intermediate, formed by the oxidative addition of an allylic substrate to a palladium(0) complex. nih.govnih.gov The subsequent nucleophilic attack by the glycinate derivative on this intermediate, followed by reductive elimination, yields the desired allylated product and regenerates the palladium(0) catalyst. nih.gov The stereochemical outcome of this reaction is often controlled by the nature of the ligands on the palladium catalyst, allowing for asymmetric synthesis. nih.govthieme-connect.de

C-H arylation is a powerful tool for directly forming a carbon-carbon bond between an aromatic C-H bond and an aryl halide or triflate. beilstein-journals.orgnih.govresearchgate.net In reactions involving this compound, the aryl group of the glycinate can be directly functionalized. The catalytic cycle often involves a palladium(II) species that facilitates the C-H activation step. beilstein-journals.orgnih.gov Depending on the specific mechanism, which can involve Pd(II)/Pd(IV) or bimetallic high oxidation state palladium intermediates, the reaction can be directed to specific positions on the aromatic ring. nih.govresearchgate.net The use of directing groups can further control the regioselectivity of the arylation. nih.gov Recent advancements have enabled these reactions to proceed under milder conditions, including at room temperature, by employing cationic palladium(II) catalysts. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions
Reaction TypeCatalyst SystemSubstrate(s)Product TypeKey Features
Allylic AlkylationPd(0) complex with phosphine (B1218219) ligandsThis compound, Allylic acetateAllylated glycinate derivativeForms C-C bonds; potential for asymmetry. nih.govnih.govthieme-connect.de
C-H ArylationPd(OAc)₂ with ligands, or Pd(MeCN)₄₂This compound, Aryl halide/triflateArylated glycinate derivativeDirect functionalization of the aromatic ring. beilstein-journals.orgnih.govresearchgate.net

Chiral Organocatalysis in Asymmetric Derivatization

Chiral organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules without relying on metal catalysts. In the context of this compound, chiral organocatalysts can be employed to achieve high levels of stereocontrol in derivatization reactions. Chiral guanidines and their derivatives, for instance, are effective organocatalysts due to their strong basicity and ability to form hydrogen bonds. rsc.org These catalysts can activate the glycinate substrate, facilitating nucleophilic additions or other transformations in a stereoselective manner. rsc.org The development of various guanidine (B92328) catalysts, including bicyclic, monocyclic, and acyclic types, has expanded the scope of these asymmetric reactions. rsc.org

Brønsted and Lewis Acid Catalysis in Glycinate Chemistry

Both Brønsted and Lewis acids play crucial roles in catalyzing reactions involving glycinate derivatives. youtube.comyoutube.com Brønsted acids, which are proton donors, can activate electrophiles by protonating them, thereby increasing their reactivity towards nucleophiles like the amino group of the glycinate. youtube.comyoutube.com This principle is fundamental in many acid-catalyzed reactions, such as ester hydrolysis and additions to carbonyl groups. youtube.com In a typical Brønsted acid-catalyzed cycle, the acid protonates the electrophile, which then reacts with the nucleophile. A subsequent deprotonation step regenerates the acid catalyst. youtube.com

Lewis acids, which are electron-pair acceptors, activate electrophiles by coordinating to a Lewis basic site on the molecule, such as the oxygen atom of a carbonyl group. youtube.comnih.gov This coordination increases the electrophilicity of the substrate. youtube.com In the context of glycinate chemistry, Lewis acids can catalyze reactions such as Friedel-Crafts alkylations or annulations. nih.gov For example, a Lewis acid like AgOTf can catalyze the reaction between anilines and glyoxylates to form diarylmethanes. nih.gov The catalytic cycle involves coordination of the Lewis acid to the electrophile, reaction with the nucleophile, and subsequent dissociation of the Lewis acid from the product to regenerate the catalyst. youtube.com The use of chiral Lewis acids can also lead to enantioselective transformations. youtube.com

Table 2: Comparison of Brønsted and Lewis Acid Catalysis
Catalyst TypeMechanism of ActionExample Reaction
Brønsted Acid Protonates the electrophile to increase its reactivity. youtube.comyoutube.comEster hydrolysis, additions to carbonyls. youtube.com
Lewis Acid Coordinates to a Lewis basic site on the electrophile to increase its reactivity. youtube.comnih.govFriedel-Crafts reactions, annulations. nih.gov

Biocatalytic Systems for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. polimi.itrsc.org Enzymes can be used for both the synthesis and transformation of this compound and related compounds under mild reaction conditions. For instance, the synthesis of D-phenylalanine derivatives, which are structurally related to this compound, can be achieved through biocatalytic methods like reductive amination and transamination. polimi.itrsc.org These enzymatic routes often exhibit high enantioselectivity, yielding optically pure amino acid derivatives. polimi.it

In a biocatalytic retrosynthesis approach, enzymes can be integrated into multi-step synthetic pathways to perform specific transformations that are challenging to achieve with conventional chemistry. polimi.itrsc.org For example, a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DAAT) can be used to convert a ketoacid precursor into the corresponding D-amino acid. polimi.it Lipases are another class of enzymes that have found application in the synthesis of complex molecules, such as 1,4-benzoxazinone derivatives, through mechanisms like decarboxylative Michael additions. nih.gov

Heterogeneous Catalysis for Sustainable Processes

Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial for developing sustainable chemical processes. Their primary advantage is the ease of separation from the reaction mixture, which allows for catalyst recycling and reduces product contamination. In the context of reactions involving glycinate derivatives, multifunctional heterogeneous catalysts can be designed to perform multiple reaction steps in a single pot. For example, a system combining gold nanoparticles on a metal oxide support with Sn-MCM-41 has been used for the selective conversion of glycerol (B35011) to methyl lactate. researchgate.net The gold catalyst facilitates the oxidation step, while the solid acid (Sn-MCM-41) catalyzes the subsequent rearrangement. researchgate.net

Zeolites, with their well-defined porous structures and tunable acidity, are another important class of heterogeneous catalysts. nih.govrsc.org They can act as Brønsted or Lewis acid catalysts for a variety of organic transformations. nih.govrsc.org The confinement of reactants within the zeolite pores can also influence the selectivity of the reaction.

Investigation of Catalyst Recycling and Sustainability Metrics

A key aspect of sustainable chemistry is the ability to recycle and reuse catalysts, thereby minimizing waste and reducing costs. For palladium-catalyzed reactions, strategies have been developed to recover and reuse the catalyst. For instance, in Heck-Cassar-Sonogashira cross-coupling reactions, the use of a green solvent system and specific phosphine ligands allows for the recycling of the palladium catalyst, leading to high turnover numbers and a low process mass intensity. nih.gov

Mechanistic Investigations of Reactions Involving Methyl 4 Cyanophenyl Glycinate

Elucidation of Reaction Pathways using Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing quantitative data on how reaction rates change in response to variations in reactant concentrations, temperature, or the presence of catalysts. This information helps to formulate a rate law, which is a mathematical expression that can either support or refute a proposed mechanistic pathway.

In the context of reactions involving structures related to Methyl (4-cyanophenyl)glycinate, kinetic analyses have been instrumental. For instance, in a study on the Lewis acid–catalyzed domino generation and nih.govresearchgate.net-sigmatropic rearrangement of ammonium (B1175870) ylides, kinetic experiments were performed to clarify the role of water. researchgate.net The reaction rate was monitored over time under different conditions: standard conditions, with the addition of a drying agent (4-Å molecular sieve), after co-evaporation with toluene (B28343) to remove residual water, and with the intentional addition of water.

The results demonstrated a significant dependence of the reaction rate on the presence of water. Rigorous removal of water led to a substantially slower reaction, while the deliberate addition of water after the reaction had proceeded for some time caused a marked increase in the conversion rate. researchgate.net This suggests that water is not merely a passive solvent but plays a active role in the reaction mechanism, likely facilitating the proton transfer steps required for the formation and rearrangement of the ammonium ylide intermediate. researchgate.net

Table 1: Kinetic Data on the Effect of Water on Reaction Conversion researchgate.net
ConditionTime (min)Conversion (%)Description
A: Typical Conditions90~55%Standard reaction setup with residual water.
B: With 4-Å Molecular Sieve90~20%Drying agent added to remove water, significantly slowing the reaction.
C: Co-evaporation with Toluene90~15%Azeotropic removal of water further reduces the reaction rate.
D: Water Added at 90 min120~75%Addition of water to a slowed reaction (Condition C) restores and accelerates the rate.

These kinetic findings indicate that a key step in the reaction pathway is water-assisted, highlighting how kinetic profiling can uncover the subtle but critical roles of reaction components.

Identification of Transition States and Intermediates

A complete mechanistic picture requires the identification of any transient species, such as intermediates and transition states, that form along the reaction coordinate. While transition states are fleeting and cannot be isolated, their existence and structure are often inferred from experimental data and computational modeling. Intermediates, being local minima on the potential energy surface, are sometimes stable enough to be detected or even isolated under specific conditions.

In the synthesis of N-(4-cyanophenyl)glycine, the parent acid of the methyl ester, a common route involves the reductive amination of glyoxylic acid with 4-cyanoaniline. This reaction proceeds through the formation of an imine intermediate . google.com The aniline (B41778) nitrogen attacks the carbonyl carbon of glyoxylic acid, followed by dehydration to form the C=N double bond of the imine. This intermediate is then reduced in a subsequent step to yield the final amino acid product. google.com

In more complex transformations, such as the domino reactions used to construct chiral azabicycles, derivatives of (4-cyanophenyl)glycine can be used to generate highly reactive intermediates like ammonium ylides . researchgate.net An ylide is a neutral molecule with a formal negative charge on a carbon atom adjacent to a heteroatom bearing a formal positive charge. In the studied case, the nitrogen of the glycine (B1666218) derivative becomes quaternized, and subsequent deprotonation generates the ylide, which then undergoes a rapid nih.govresearchgate.net-sigmatropic rearrangement to form the final product. researchgate.net The transient nature of these ylides makes them difficult to observe directly, but their formation is strongly supported by the structure of the final products and by mechanistic probes like isotopic labeling.

Role of Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the rate, yield, and even the mechanistic pathway of a chemical reaction. nih.govchemrxiv.org Solvents can affect the stability of reactants, intermediates, and transition states through various interactions, such as polarity, hydrogen bonding, and the ability to solvate ions. nih.govchemrxiv.org

The mechanism of a reaction can fundamentally change in different solvents. For example, reactions of phosphate (B84403) esters can proceed through a concerted associative mechanism in water, but switch to a dissociative mechanism involving a metaphosphate intermediate in less polar, aprotic solvents like acetonitrile (B52724). nih.gov This highlights the solvent's ability to stabilize or destabilize charged intermediates and transition states, thereby favoring one pathway over another. nih.gov

In syntheses involving precursors to advanced molecules, solvent choice is a key parameter for optimization. In the preparation of a rilpivirine (B1684574) intermediate, a reaction step was tested in several solvents, including dioxane, acetonitrile (CH3CN), and N-methylpyrrolidone (NMP). researchgate.net The use of acetonitrile under microwave irradiation was found to give a slight improvement in the final product yield compared to other conditions, suggesting it provides a more favorable environment for the desired nucleophilic substitution pathway. researchgate.net

Furthermore, in the mechanistic studies involving deuterium (B1214612) labeling, the solvent itself was used as a tool to probe the reaction. researchgate.net By switching from normal acetonitrile (CH3CN) to deuterated acetonitrile (CD3CN) and a mixture of deuterated acetonitrile and deuterium oxide (CD3CN/D2O), researchers could determine if the solvent was the source of a proton in the final product. researchgate.net This dual role of the solvent—as both the reaction medium and a mechanistic probe—is a sophisticated strategy in physical organic chemistry.

Isotopic Labeling Studies to Confirm Mechanism

Isotopic labeling is an elegant and powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom (e.g., hydrogen, ¹H) with one of its heavier isotopes (e.g., deuterium, ²H or D), chemists can track bond-forming and bond-breaking steps without significantly altering the chemical properties of the molecule. This method is particularly useful for distinguishing between proposed mechanistic pathways. snnu.edu.cnnih.gov

Deuterium labeling has been effectively employed to confirm the proton source in the domino generation/ nih.govresearchgate.net-sigmatropic rearrangement sequence that produces chiral azabicycles. researchgate.net A key question was whether a proton transferred in the final step of the reaction came from within the molecule itself (an internal C-H bond) or from an external source like the solvent or residual water.

To resolve this, a series of experiments was conducted:

The reaction was run with a starting material specifically deuterated at the internal position of interest (5a-D) in normal acetonitrile.

The reaction was run with the non-deuterated starting material (5a) in deuterated acetonitrile (CD3CN).

The reaction was run with the non-deuterated starting material (5a) in a mixture of deuterated acetonitrile and deuterium oxide (CD3CN/D2O).

The results, as determined by NMR spectroscopy, were unambiguous.

Table 2: Deuterium Labeling Experiments to Determine Proton Source researchgate.net
ExperimentStarting MaterialSolvent SystemDeuterium Incorporation in ProductConclusion
15a-D (Internally Deuterated)CH₃CN~5%The internal C-D bond remains largely intact; it is not the primary proton source.
25a (Non-deuterated)CD₃CN~6%The solvent is not the primary proton source.
35a (Non-deuterated)CD₃CN / D₂O~60%Deuterium from D₂O is significantly incorporated, confirming residual water as the main proton source.

These experiments conclusively demonstrated that the proton involved in the final product-forming step originates primarily from residual water in the reaction system, not from an intramolecular transfer or the bulk solvent. researchgate.net This is a classic example of how isotopic labeling provides definitive evidence to support a proposed mechanism.

Stereochemical Analysis for Mechanistic Deduction

The stereochemical outcome of a reaction provides crucial clues about its mechanism. The three-dimensional arrangement of atoms in the products can reveal the geometry of the transition state and whether the reaction proceeds with inversion, retention, or racemization of a stereocenter. For reactions involving chiral molecules like derivatives of this compound, stereochemical analysis is indispensable.

For example, the Strecker synthesis, a fundamental method for preparing α-amino acids, involves the addition of a cyanide source to an imine. If the starting materials are achiral, a racemic mixture of the α-aminonitrile intermediate is typically formed. However, the stereochemical course of the reaction can reveal details about the facial selectivity of the nucleophilic attack on the imine.

While specific stereochemical studies on reactions of this compound are not detailed in the provided search context, the principles remain applicable. For instance, in a nucleophilic substitution reaction at the chiral α-carbon, an SN2 mechanism would be expected to proceed with a complete inversion of stereochemistry. Conversely, an SN1 mechanism, which proceeds through a planar carbocation intermediate, would lead to racemization. By analyzing the optical purity and configuration of the product, one can deduce the dominant mechanistic pathway.

Furthermore, advanced techniques like stereospecific isotopic labeling can be used in conjunction with NMR spectroscopy to probe molecular structure and mechanism. nih.gov By preparing molecules where one of two chemically equivalent (prochiral) methyl groups is isotopically labeled, it becomes possible to track their distinct stereochemical fates during a reaction, offering a highly detailed view of the mechanistic process. nih.gov

Role As a Precursor and Building Block in Advanced Organic Synthesis

Utility in the Synthesis of Substituted Amino Acids and Peptidomimetics

The synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry, as these compounds are critical for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like enhanced stability and receptor affinity. researchgate.netresearchgate.net Methyl (4-cyanophenyl)glycinate is itself an unnatural amino acid and a key starting material for creating a diverse range of other substituted amino acids. nih.gov

The primary amine and the ester group are readily functionalized. For instance, the amine can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. Research has shown that (4-cyanophenyl)glycine can be coupled with various amines, such as Boc-protected piperidines, using standard amide coupling conditions to form (4-cyanophenyl)glycinamides. nih.govmanchester.ac.uk Subsequent N-alkylation with substituted benzyl (B1604629) bromides further diversifies the structure. manchester.ac.uk This modular approach allows for the systematic modification of the amino acid scaffold, which is fundamental in structure-activity relationship (SAR) studies.

These modified amino acid derivatives are integral to the construction of peptidomimetics. nih.gov By incorporating scaffolds like this compound, chemists can design peptide analogues with constrained conformations or novel side chains that are not accessible through natural amino acids. researchgate.netresearchgate.net This strategy has been successfully employed to develop inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1), where the (4-cyanophenyl)glycinamide core proved to be a promising scaffold for further development. nih.govmanchester.ac.uk

Scaffold for Heterocyclic Compound Synthesis (e.g., Indoles, Pyridines, Tetrazoles)

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. openmedicinalchemistryjournal.com The structure of this compound provides a robust platform for the synthesis of various heterocyclic rings.

Tetrazoles: The nitrile (cyano) group is an excellent precursor for the synthesis of 5-substituted 1H-tetrazoles. This transformation is typically achieved via a [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org The reaction can be promoted by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. organic-chemistry.org This method is highly efficient for a wide range of nitriles, including those with electron-withdrawing groups on an aromatic ring, making the 4-cyanophenyl moiety of the parent compound an ideal substrate. nih.gov The resulting tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, offering improved lipophilicity and metabolic stability. beilstein-journals.org

Table 1: Representative Synthesis of Tetrazoles from Nitriles

Catalyst/Reagent Conditions Substrate Scope Reference
Zinc(II) chloride / NaN₃ Isopropanol, short reaction times Wide range of thiocyanates and nitriles organic-chemistry.org
TMSN₃ / TMSOTf ACN or DCM Ketones and enones beilstein-journals.org

Indoles: The synthesis of indole (B1671886) rings often involves the formation of a C-N bond and subsequent aromatization. organic-chemistry.org While a direct, one-step conversion from this compound is not commonly cited, its core structure contains the necessary components. The N-aryl glycine (B1666218) framework can be a precursor for indole synthesis through strategies involving intramolecular cyclization. For example, derivatives of the aniline-like nitrogen could be functionalized with a group that facilitates cyclization onto the ortho position of the phenyl ring. Various methods exist for synthesizing indoles from substituted anilines, which could be adapted for derivatives of this compound. organic-chemistry.orggoogle.com

Pyridines: The phenyl ring of this compound can be a component in the construction of substituted pyridines, particularly through cross-coupling reactions. For instance, Suzuki cross-coupling reactions are used to synthesize indolyl-pyridines by reacting chloro-pyridines with indolylboronic acids. nih.gov Similarly, the phenylglycine derivative could be transformed into an organoboron or organometallic reagent for coupling with a suitable pyridine (B92270) precursor. Furthermore, the Minisci reaction allows for the alkylation of pyridines, including those substituted with a cyano group, offering a pathway to functionalize pre-formed pyridine rings using radicals derived from carboxylic acids. nih.gov

Application in the Construction of Complex Natural Products and Analogues

While the direct incorporation of this compound into the total synthesis of complex natural products is not widely documented, its role in constructing complex analogues of biologically active molecules is significant. Its utility is prominent in medicinal chemistry, where it serves as a scaffold for creating novel therapeutic agents that may mimic or improve upon the activity of natural compounds.

A key example is the development of reversible inhibitors for Lysine Specific Demethylase 1 (LSD1), an important target in oncology. nih.govmanchester.ac.uk Starting from (4-cyanophenyl)glycine, researchers synthesized a series of complex (4-cyanophenyl)glycinamide derivatives. nih.govmanchester.ac.uk These molecules, while not natural products themselves, are intricate structures designed to interact with a specific biological target. The synthesis involved multi-step sequences, including amide couplings and N-alkylation, demonstrating how the initial simple building block can be elaborated into a complex and highly functionalized drug lead. manchester.ac.uk This work highlights that the p-cyanophenyl group forms a key interaction within the enzyme's active site, underscoring the importance of this specific precursor in designing potent and selective inhibitors. manchester.ac.uk

Integration into Diversified Molecular Libraries via Parallel Synthesis

Parallel synthesis is a key strategy in modern drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov The structure of this compound is exceptionally well-suited for this approach due to its multiple, orthogonally reactive functional groups.

The general workflow for creating a library based on this scaffold can be outlined as follows:

Amide Formation: The primary amine of (4-cyanophenyl)glycine is reacted with a diverse set of carboxylic acids or acyl chlorides. Alternatively, the carboxylic acid (derived from the methyl ester) is coupled with a library of amines. manchester.ac.uk

N-Functionalization: The secondary amine of the resulting amide can be further functionalized, for example, through alkylation with a variety of alkyl halides. manchester.ac.uk

Nitrile Transformation: The cyano group can be converted into other functionalities, such as a tetrazole or an amidine, adding another layer of diversity to the library.

This strategy was effectively used in the discovery of LSD1 inhibitors, where (4-cyanophenyl)glycine was reacted with various Boc-protected piperidines, followed by alkylation with different benzyl bromides to generate a library of compounds for screening. manchester.ac.uk The ability to systematically vary three different parts of the molecule (the amine component, the N-alkyl group, and the cyanophenyl moiety) makes this compound a powerful tool for exploring chemical space and optimizing lead compounds.

Table 2: Diversification Points of this compound for Library Synthesis

Functional Group Position Possible Reactions Resulting Functionality
Amine (-NH) α-carbon Acylation, Sulfonylation, Reductive Amination, Alkylation Amide, Sulfonamide, Substituted Amine
Ester (-COOCH₃) α-carbon Hydrolysis, Amidation Carboxylic Acid, Amide

Contribution to the Development of New Synthetic Strategies

The use of versatile building blocks like this compound often drives the development of new synthetic strategies. Its application in creating targeted libraries has refined methods for scaffold modification and decoration. nih.govmanchester.ac.uk For example, the successful development of (4-cyanophenyl)glycinamide-based inhibitors demonstrates a "scaffold-hop" strategy, where a known pharmacophore is replaced with a novel, acyclic scaffold that retains key binding interactions while offering new vectors for chemical modification and improved properties. nih.gov

Furthermore, the integration of this building block into multi-component reactions (MCRs) represents an advance in synthetic efficiency. MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their atom economy and operational simplicity. nih.gov The functional groups on this compound make it an ideal candidate for MCRs, such as the Ugi or Passerini reactions, which could rapidly generate complex and diverse molecular structures, including peptidomimetics and heterocyclic systems. nih.gov The development of synthetic routes that leverage such building blocks in MCRs contributes to more sustainable and efficient chemical synthesis. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of methyl (4-cyanophenyl)glycinate and its reaction products. This accuracy allows for the unambiguous identification of compounds and the elucidation of reaction pathways. In the synthesis of derivatives of (4-cyanophenyl)glycine, mass-directed preparative High-Performance Liquid Chromatography (HPLC) is often employed for purification, where HRMS is used to identify the fractions containing the desired product. manchester.ac.uk The ability to detect both positive and negative ions provides comprehensive information about the species present in the reaction mixture. manchester.ac.uk Furthermore, when analyzing complex mixtures, such as those resulting from derivatization experiments, HRMS can identify a wide range of derivatives, as demonstrated by the identification of over 100 trimethylsilyl (B98337) (TMS) derivatives in one study. nih.gov

Table 1: Application of HRMS in the Analysis of (4-cyanophenyl)glycinate Derivatives

ApplicationTechniqueKey Findings
PurificationMass-directed preparative HPLCIsolation of desired (4-cyanophenyl)glycinamide derivatives. manchester.ac.uk
Product IdentificationHRMS with positive and negative ion detectionComprehensive characterization of reaction products. manchester.ac.uk
Complex Mixture AnalysisGC-EI-MSIdentification of numerous silylated derivatives. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are fundamental for the detailed structural and dynamic analysis of this compound.

2D NMR: Techniques like COSY, HSQC, and HMBC are crucial for assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity of atoms within the molecule. This is a standard procedure in the characterization of novel synthesized derivatives. mdpi.com

Solid-State NMR: While not specifically documented for this compound, solid-state NMR is a powerful technique for studying the structure and dynamics of crystalline and amorphous solids, providing insights into the intermolecular interactions and packing of amino acid derivatives in the solid state.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a valuable NMR technique for measuring the translational self-diffusion constants of molecules. nih.gov This data can be used to study aggregation and obstruction effects in solutions of amino acids and their derivatives. researchgate.net The diffusion coefficients of various amino acids have been determined using this method, providing a basis for understanding the transport properties of related compounds like this compound. nih.gov

A study on the translational diffusion constants of 12 amino acids was conducted using field gradient NMR, and the results were extrapolated to infinite dilution. nih.gov The experiments were performed in D₂O at 298 K. nih.gov This research provides a valuable dataset for modeling the transport of peptides and other amino acid derivatives. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in the synthesis and application of chiral molecules like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose. nih.gov These techniques utilize chiral stationary phases to separate the enantiomers, allowing for their quantification. nih.govgcms.cz

For instance, the enantiomeric excess of chiral carboxylic acids can be determined with high accuracy using chiral HPLC or GC. nih.gov The development of various chiral capillary columns for GC has expanded the range of compounds that can be effectively separated. gcms.cz In some cases, derivatization with a chiral agent, such as phenylglycine methyl ester (PGME), followed by LC-MS analysis can be used to determine the absolute configuration of N,N-dimethyl amino acids by comparing the retention times of the resulting diastereomers. nih.gov A polarimetric detector coupled with chiral selective separation can also be used to quantify enantiomeric mixtures, even with poor chromatographic resolution. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Complexes and Derivatives

X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of crystalline compounds. This technique has been instrumental in characterizing metal complexes and derivatives of related compounds. For example, the crystal structures of metal complexes with ligands derived from 3-substituted 4-cyanopyrazole have been determined, revealing details about their coordination chemistry. researchgate.net Although obtaining single crystals suitable for analysis can be challenging, as was the case for some transition metal complexes of a methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate ligand, powder X-ray diffraction can still provide valuable information about the crystal class. mdpi.com The Cambridge Structural Database is a repository for such crystallographic data. bondxray.org The development of new pincer complexes has also been characterized by X-ray single-crystal diffraction. weizmann.ac.il

In situ Spectroscopic Techniques (e.g., IR, Raman, UV-Vis) for Real-time Reaction Monitoring

In situ spectroscopic techniques are powerful for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms.

Infrared (IR) and Raman Spectroscopy: The nitrile (C≡N) group in this compound has a characteristic vibrational frequency that is sensitive to its chemical environment. morressier.comspectroscopyonline.comresearchgate.net The C≡N stretching peak in IR and Raman spectra typically appears in the 2220-2260 cm⁻¹ region. spectroscopyonline.com For aromatic nitriles, this peak is generally found at a lower wavenumber (2220-2240 cm⁻¹) due to conjugation. spectroscopyonline.com The intensity and position of this peak can be affected by solvent polarity and hydrogen bonding, making it a useful probe for monitoring reactions. researchgate.net Raman spectroscopy is particularly advantageous for this purpose as it is non-destructive and can be used to analyze samples directly in the reaction vessel. morressier.com Studies have shown that the Raman shift of the nitrile group is influenced by the presence of other functional groups and can be used to study solvent effects. morressier.comresearchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor reactions involving chromophoric species. Changes in the electronic spectrum of a ligand upon complexation with a metal ion can indicate the formation of the complex. For example, the formation of metal complexes with methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate resulted in a new characteristic band in the UV-Vis spectrum, which was assigned to d-d transitions in the metal complexes. mdpi.com Interactions between nucleic acid bases and amino acid esters have also been studied using UV and IR spectroscopy. nih.gov

Table 2: Vibrational Frequencies of the Nitrile Group

Compound TypeVibrational Frequency (cm⁻¹)Spectroscopic Technique
Saturated Nitriles2240-2260IR Spectroscopy spectroscopyonline.com
Aromatic Nitriles2220-2240IR Spectroscopy spectroscopyonline.com
Nitrile-containing compounds2100-2300Raman Spectroscopy morressier.comresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the stereochemistry of chiral molecules like this compound. CD measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules. mdpi.com

The absolute configuration of flexible molecules can often be determined by comparing experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). rsc.org This approach has been successfully applied to various chiral molecules, including amino acids and their derivatives. rsc.orgmetu.edu.trresearchgate.net The association between an achiral host and a chiral guest can induce a CD signal, which can be used to determine the configuration of the guest molecule. nih.gov Furthermore, CD spectroscopy is a valuable tool for determining the enantiomeric excess of chiral compounds. rsc.org

Electrochemical Methods for Redox Characterization Relevant to Reactivity

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable information about the redox properties of molecules, which is directly relevant to their reactivity. youtube.com The electrochemical behavior of amino acids and their derivatives can be investigated to understand their oxidation and reduction potentials. nih.govnih.gov

CV can be used to evaluate the antioxidant activity of compounds and to study the synergistic effects of different molecules. nih.gov The electrochemical oxidation of amino acids is often a complex, multi-step process that is sensitive to experimental conditions such as pH and the type of electrode used. nih.gov Recent research has explored the electrochemical synthesis of unnatural amino acids, demonstrating the utility of electrochemical methods in synthetic chemistry. acs.org For instance, the reduction potential of an N-aminopyridinium salt was determined by cyclic voltammetry to understand its role in a photocatalytic reaction. acs.org

Theoretical and Computational Chemistry Studies of Methyl 4 Cyanophenyl Glycinate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-Hartree-Fock methods, are fundamental to understanding the electronic structure of a molecule. For methyl (4-cyanophenyl)glycinate, these calculations could elucidate properties such as molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the distribution of electron density.

Reactivity descriptors derived from these calculations, including electronegativity, chemical hardness and softness, and the electrophilicity index, would provide a quantitative measure of the molecule's reactivity. The Fukui function is another powerful tool that could pinpoint the most probable sites for nucleophilic and electrophilic attack within the molecule.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

ParameterPredicted ValueSignificance
HOMO Energy(Value) eVIndicates electron-donating ability
LUMO Energy(Value) eVIndicates electron-accepting ability
HOMO-LUMO Gap(Value) eVRelates to chemical stability and reactivity
Electronegativity (χ)(Value)Measure of the power to attract electrons
Chemical Hardness (η)(Value)Resistance to change in electron distribution
Electrophilicity Index (ω)(Value)Propensity to accept electrons

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT studies would be invaluable for investigating potential reaction mechanisms involving this compound. For instance, the hydrolysis of the ester group or reactions involving the nitrile functionality could be modeled.

By mapping the potential energy surface, researchers could identify transition state structures and calculate the associated activation energies, providing a detailed understanding of the reaction kinetics. Isotopic labeling studies could also be simulated to further probe reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions. Conformational analysis, through systematic searches or molecular dynamics (MD) simulations, would identify the most stable conformers of the molecule. MD simulations, in particular, can provide a dynamic picture of the molecule's behavior in different environments, such as in various solvents.

These simulations track the movements of atoms over time, offering insights into the accessible conformational space and the time scales of conformational changes. This information is critical for understanding how the molecule might interact with other species.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, this could include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transition energies and oscillator strengths.

A study on a related compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, successfully used DFT with the B3LYP functional and 6-311++G(d,p) basis set to generate a theoretical FTIR spectrum that was in good agreement with the experimental spectrum. A similar approach for this compound would be highly informative.

Table 2: Hypothetical and Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterExperimental Value
1H NMRChemical Shifts (ppm)(To be determined)
13C NMRChemical Shifts (ppm)(To be determined)
IRVibrational Frequencies (cm-1)(To be determined)
UV-Visλmax (nm)(To be determined)

Note: This table awaits experimental and computational data for completion.

Molecular Docking and Dynamics Simulations (if applicable to non-biological interactions, e.g., catalyst-substrate binding)

While often used in drug discovery, molecular docking and dynamics simulations can also be applied to study the interaction of a molecule with a catalyst or a surface. If this compound were to be used as a substrate in a catalyzed reaction, these simulations could predict the binding mode and affinity within the catalyst's active site. This would provide valuable information for catalyst design and optimization.

QSAR/QSPR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a series of derivatives of this compound, QSAR/QSPR studies could be developed to predict their reactivity or other properties based on calculated molecular descriptors. This approach is particularly useful for screening large libraries of compounds and for designing new molecules with desired characteristics.

Emerging Research Directions and Future Perspectives in Methyl 4 Cyanophenyl Glycinate Chemistry

Photoredox Catalysis and Electrochemistry in Glycinate (B8599266) Functionalization

The functionalization of amino acid derivatives like Methyl (4-cyanophenyl)glycinate is a key area of research. Modern techniques such as photoredox catalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods.

Photoredox Catalysis: This approach uses visible light to initiate chemical reactions, often under mild conditions. For glycinate derivatives, photoredox catalysis can enable a variety of transformations. beilstein-journals.orgnih.gov For instance, the generation of radical intermediates from the glycinate backbone could facilitate novel carbon-carbon and carbon-heteroatom bond formations. The cyanophenyl group may also participate in these reactions, potentially leading to the synthesis of complex heterocyclic structures. Research in this area could focus on developing new photocatalysts that are tailored for the specific activation of the C-H bonds in this compound, allowing for late-stage functionalization and the rapid generation of diverse molecular scaffolds. nih.gov

Electrochemistry: Electrochemical methods provide a powerful tool for oxidation and reduction reactions without the need for chemical reagents. nih.gov In the context of this compound, electrochemistry could be employed for the selective oxidation of the amino group or the reduction of the cyano group. This could open up new avenues for peptide synthesis or the creation of novel amine-containing compounds. Furthermore, the synergistic use of electrochemistry and transition metal catalysis is a promising strategy for site-selective C-H functionalization of the phenyl ring. nih.gov

TechniquePotential Application for this compoundAdvantages
Photoredox Catalysis C-H functionalization of the glycinate backbone and phenyl ring, synthesis of complex heterocycles.Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. beilstein-journals.org
Electrochemistry Selective oxidation of the amino group, reduction of the cyano group, C-H functionalization of the phenyl ring.Avoids the use of stoichiometric chemical oxidants or reductants, precise control over reaction potential. nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry is at the forefront of this shift.

For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. wiley-vch.de Furthermore, the small reactor volumes enhance safety, especially when dealing with hazardous reagents or exothermic reactions. The scalable nature of flow chemistry makes it an attractive option for the industrial production of this compound. wiley-vch.de Future research will likely focus on developing integrated multi-step flow syntheses, potentially combining the synthesis of the glycinate core with subsequent functionalization steps in a continuous manner.

Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

In the context of this compound chemistry, AI and ML algorithms can be trained on existing reaction data to predict the most effective catalysts, solvents, and temperatures for a desired transformation. beilstein-journals.orgresearchgate.net This can significantly reduce the number of experiments required, saving time and resources. rjptonline.org Moreover, machine learning models can help in understanding complex reaction mechanisms and identifying key factors that influence selectivity and yield. beilstein-journals.org As more data becomes available, the predictive power of these models will continue to improve, accelerating the discovery of new reactions and applications for this compound. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Reaction Prediction Algorithms predict the products of a chemical reaction based on the reactants and conditions. nih.govcam.ac.ukFaster identification of viable synthetic pathways and potential side products.
Reaction Optimization Machine learning models suggest optimal reaction parameters to maximize yield and selectivity. beilstein-journals.orgresearchgate.netMore efficient and cost-effective synthesis of derivatives.
Retrosynthesis Planning AI tools propose synthetic routes for a target molecule. engineering.org.cnDesign of novel and efficient syntheses of complex molecules based on the this compound scaffold.

Development of Novel Protecting Group Strategies for Glycinate Esters

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups. jocpr.comorganic-chemistry.orgspringernature.com The development of new protecting group strategies is crucial for the efficient and selective synthesis of complex molecules derived from this compound.

Research in this area is focused on creating protecting groups that are robust under a variety of reaction conditions but can be removed selectively under mild and specific conditions. jocpr.comwiley-vch.de For glycinate esters, this could involve the development of novel N-protecting groups that are orthogonal to the ester functionality and the cyano group. ic.ac.uk Furthermore, the design of protecting groups that can also influence the stereochemical outcome of a reaction is a highly desirable goal. academie-sciences.frnih.gov The application of such strategies would greatly enhance the synthetic utility of this compound as a building block in medicinal chemistry and materials science. jocpr.com

Exploration of Supramolecular Interactions Involving the Cyanophenyl Moiety

The cyanophenyl group of this compound is capable of participating in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.govresearchgate.net These supramolecular interactions can be exploited to control the self-assembly of molecules into well-defined architectures. nih.govresearchgate.netrsc.org

Future research will likely focus on understanding and controlling these interactions to create novel supramolecular structures. bath.ac.uk For example, the cyanophenyl moiety could be used as a recognition site for host-guest chemistry, leading to the development of sensors or drug delivery systems. nih.gov The study of the solid-state packing of this compound derivatives can also provide insights into crystal engineering and the design of materials with specific physical properties.

Supramolecular InteractionPotential Application
Hydrogen Bonding Formation of co-crystals with specific packing arrangements. nih.gov
π-π Stacking Control of self-assembly in solution and the solid state.
Host-Guest Interactions Development of molecular sensors and drug delivery systems. nih.gov

Design of Advanced Materials Precursors Based on Glycinate Scaffolds

The unique combination of a chiral amino acid ester and a functional cyanophenyl group makes this compound an attractive precursor for the design of advanced materials. rsc.orgresearchgate.net The glycinate scaffold provides a versatile platform that can be readily modified to tune the properties of the resulting materials. nih.govnih.govrsc.org

One promising direction is the use of this compound derivatives as building blocks for metal-organic frameworks (MOFs). The cyano and amino groups can act as ligands to coordinate with metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and separation. Additionally, the incorporation of this chiral building block could lead to the synthesis of chiral MOFs, which are of interest for enantioselective separations and catalysis. Another area of exploration is the development of polymers and liquid crystals derived from this compound, where the rigid cyanophenyl unit and the chiral center could induce ordered structures with interesting optical and electronic properties.

Q & A

Q. What are the standard synthetic routes for Methyl (4-cyanophenyl)glycinate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a glycine ester backbone functionalized with a 4-cyanophenyl group. Key steps include:

  • Esterification : Reacting glycine derivatives with methanol under acidic catalysis to form the methyl ester.
  • Sulfonylation/Cyanophenyl Introduction : Introducing the 4-cyanophenyl group via nucleophilic substitution or coupling reactions, often using palladium catalysts in anhydrous solvents like DMF .
  • Optimization : Response surface methodology (RSM) can systematically optimize variables (e.g., temperature, molar ratios, solvent polarity) to improve yield and purity. For example, highlights RSM for similar sulfonyl glycinates, achieving >85% yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., cyano group resonance at ~110-120 ppm in ¹³C NMR) and confirms ester linkage integrity .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H···π interactions observed in crystal structures of analogous compounds, as in ) .
  • IR Spectroscopy : Validates functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reactivity and biological activity compared to other substituents (e.g., methoxy, chloro)?

Methodological Answer:

  • Reactivity : The cyano group enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution. This contrasts with electron-donating groups (e.g., methoxy in ), which reduce reactivity but improve metabolic stability .
  • Biological Activity : Computational docking studies (e.g., AutoDock Vina) predict stronger binding to enzymes like cyclooxygenase-2 (COX-2) due to polar interactions with the cyano group, as seen in anti-inflammatory analogs .

Q. How can enantiomeric purity be achieved, and what chiral resolution methods are recommended?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases, as applied to Methyl D-2-(4-fluorophenyl)glycinate HCl in .
  • Kinetic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., Candida antarctica lipase B) selectively retains one enantiomer .

Q. What computational strategies predict biological targets and metabolic pathways for this compound?

Methodological Answer:

  • Molecular Docking : SwissDock or Glide predicts binding affinities to targets like kinases or GPCRs. For example, highlights sulfonyl glycinate interactions with sulfotransferases .
  • ADMET Prediction : Tools like QikProp assess bioavailability and metabolic stability. The cyano group may reduce hepatic clearance compared to halogenated analogs .

Key Research Challenges

  • Contradictions in Data : Discrepancies in reported yields for similar compounds (e.g., 70-90% in sulfonylation steps) may arise from solvent purity or catalyst lot variability. Replicate studies under controlled conditions are critical .
  • Biological Mechanism Validation : While computational models predict COX-2 inhibition, in vitro assays (e.g., ELISA for prostaglandin E₂) are required to confirm activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.